IDO1 Inhibitory Activity: Single-Point Data Without Validated Comparators
A single BindingDB record reports an IC50 of 28 nM for this compound against IDO1 in IFN-gamma stimulated human HeLa cells [1]. However, the same ChEMBL identifier (CHEMBL4209479) is linked by PubChem to an unrelated imidazolidin-2-one structure, casting doubt on the data assignment [2]. No comparator data for close structural analogs (e.g., indole-6-carbonyl regioisomer or piperidine-linked variants) were found in the same or separate assays, making a head-to-head differentiation impossible. The quantitative differential advantage of this compound over its analogs remains unquantified.
| Evidence Dimension | IDO1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 28 nM (BindingDB, HeLa cell assay) |
| Comparator Or Baseline | None available for direct comparison; CHEMBL4209479 assignment disputed |
| Quantified Difference | Unavailable |
| Conditions | IFN-gamma stimulated human HeLa cells, 1 hr pre-incubation, kynurenine production endpoint |
Why This Matters
IDO1 is a validated immuno-oncology target, but without confirmed data integrity and comparator benchmarking, this single data point cannot guide procurement over untested analogs.
- [1] BindingDB Entry BDBM50454789. IC50: 28 nM. Assay: Inhibition of IDO1 in IFN-gamma stimulated human HeLa cells. Accessed 2026-04-29. View Source
- [2] PubChem Compound Summary for CID 145966837. CHEMBL4209479. 1-[2-[bis(2-methylpropyl)amino]-5-[2-(2H-tetrazol-5-yl)phenyl]phenyl]-3-(4-methylphenyl)imidazolidin-2-one. Accessed 2026-04-29. View Source
